Imidazo[1,2-a]pyridin-2-amine dihydrochloride
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Overview
Description
Imidazo[1,2-a]pyridin-2-amine dihydrochloride is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine scaffold is a versatile structure that has been widely studied for its potential therapeutic properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-2-amine dihydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . .
Mode of Action
It is known that the compound can undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This functionalization is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
It has been suggested that the compound could be used as a scaffold for the development of covalent inhibitors, potentially affecting various biochemical pathways .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown inhibitory activities against certain enzymes , and others have demonstrated anticancer properties .
Action Environment
It is known that the compound can be used as an inhibitor against the degradation of metal surfaces in acidic media , suggesting that its action may be influenced by the pH of the environment.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridin-2-amine dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. These compounds have been reported to have anti-inflammatory, anticancer, antiviral, antibacterial, antiparasitic, antipyretic, analgesic, and antiapoptotic properties . They also act as GABA and benzodiazepine receptor agonists .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, these derivatives demonstrate different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the G2/M phase suggesting inhibitory of tubulin polymerization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been reported to inhibit the PI3K/Akt/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vitro, it has been reported to inhibit the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-amine dihydrochloride can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another method includes the use of multicomponent reactions, oxidative coupling, and tandem reactions . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its quality and purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal catalysts, oxidizing agents, and reducing agents . For example, the use of iodine-mediated oxidative coupling can facilitate the formation of imidazo[1,2-a]pyridine derivatives .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological and chemical properties .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-amine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a catalyst in various reactions . In biology and medicine, it has been studied for its potential as an antituberculosis agent and its activity against multidrug-resistant and extensively drug-resistant tuberculosis . Additionally, it has applications in the development of optoelectronic devices, sensors, and imaging agents .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-2-amine dihydrochloride can be compared with other similar compounds, such as imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyridines . These compounds share similar structural features but differ in their chemical reactivity and biological activity. For instance, imidazo[1,2-a]pyrazines have been studied for their versatility in drug development, while imidazo[1,5-a]pyridines have shown potential in materials science and optoelectronic applications . The unique properties of this compound, such as its specific molecular targets and pathways, distinguish it from these related compounds .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-5-10-4-2-1-3-7(10)9-6;;/h1-5H,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEWYRPIJDREMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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